- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,
Cas no 95093-99-5 ((R)-Carvedilol)
(R)-Carvedilol structure
Product Name:(R)-Carvedilol
CAS No:95093-99-5
MF:C24H26N2O4
MW:406.474246501923
MDL:MFCD00869663
CID:805150
PubChem ID:185394
Update Time:2024-10-25
(R)-Carvedilol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
- (R)-(+)-Carvedilol
- (+)-Carvedilol
- (S)-carvedilol
- S-(-)-1-(carbazol-4-yloxy)-3-[[2-(O-methoxyphenoxy)ethyl]amino]-2-propanol
- (R)-Carvedilol
- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (R)- (ZCI)
- (R)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-(methoxy)phenoxy]ethyl]amino]propan-2-ol
- R-(+)-Carvedilol
- AC9072
- AKOS040736097
- CARVEDILOL, R-(+)-
- N6E193E020
- BDBM50167073
- MS-26969
- Q27284614
- DTXSID90241748
- DTXCID20164239
- ARD193805
- (+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2R)-
- MFCD00869663
- SCHEMBL232110
- NS00076451
- HY-B0006C
- 95093-99-5
- CS-0111829
- (R)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- CHEMBL3798017
- UNII-N6E193E020
- (R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
- (R)-BM 14190
- Carvedilol, (+)-
- (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
- BIDD:GT0736
-
- MDL: MFCD00869663
- Inchi: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
- InChI Key: OGHNVEJMJSYVRP-QGZVFWFLSA-N
- SMILES: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@H](O)CNCCOC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 406.18900
- Monoisotopic Mass: 406.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 75.7A^2
Experimental Properties
- Density: 1.25
- Melting Point: 114-115°C
- Boiling Point: 655.2 °C at 760 mmHg
- Flash Point: 350.1 °C
- Refractive Index: 1.657
- PSA: 75.74000
- LogP: 4.12890
(R)-Carvedilol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C184630-2mg |
(R)-(+)-Carvedilol |
95093-99-5 | 2mg |
$ 153.00 | 2023-04-18 | ||
| TRC | C184630-5mg |
(R)-(+)-Carvedilol |
95093-99-5 | 5mg |
$ 213.00 | 2023-09-08 | ||
| TRC | C184630-10mg |
(R)-(+)-Carvedilol |
95093-99-5 | 10mg |
$ 396.00 | 2023-09-08 | ||
| TRC | C184630-25mg |
(R)-(+)-Carvedilol |
95093-99-5 | 25mg |
$ 945.00 | 2023-04-18 | ||
| TRC | C184630-50mg |
(R)-(+)-Carvedilol |
95093-99-5 | 50mg |
$ 1671.00 | 2023-09-08 | ||
| ChemScence | CS-0111829-5mg |
(R)-Carvedilol |
95093-99-5 | 99.05% | 5mg |
$240.0 | 2022-04-26 | |
| ChemScence | CS-0111829-10mg |
(R)-Carvedilol |
95093-99-5 | 99.05% | 10mg |
$400.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12205-250mg |
(R)-(+)-CARVEDILOL |
95093-99-5 | 95% | 250mg |
¥5709.0 | 2024-07-18 | |
| MedChemExpress | HY-B0006C-5mg |
(R)-Carvedilol |
95093-99-5 | 99.94% | 5mg |
¥1100 | 2025-04-15 | |
| MedChemExpress | HY-B0006C-10mg |
(R)-Carvedilol |
95093-99-5 | 99.94% | 10mg |
¥1800 | 2025-04-15 |
(R)-Carvedilol Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 20 min, 20 - 30 °C; 1.5 h, 25 °C
Reference
- Preparation of carvedilol, European Patent Organization, , ,
Production Method 3
Reaction Conditions
Reference
- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
Reference
- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,
Production Method 5
Reaction Conditions
Reference
- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin, Journal of Chromatography A, 2017, 1514, 127-133
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
Reference
- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Solvents: Isopropanol ; rt; 1.5 h, reflux
Reference
- Methods of treating and/or preventing Alzheimer's disease with R-carvedilol, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Solvents: Isopropanol ; 4 h, rt → reflux
Reference
- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux
Reference
- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one, Indian Journal of Chemistry, 2012, (9), 1430-1435
Production Method 10
Reaction Conditions
Reference
- Process for the preparation of highly optical pure carvedilol, United States, , ,
Production Method 11
Reaction Conditions
Reference
- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,
(R)-Carvedilol Raw materials
- 4-Hydroxy Carbazole
- 2-(2-Aminoethoxy)anisole
- Carvedilol
- (5R)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone
- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
- 2-Oxazolidinone, 5-[(9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-, (R)- (9CI)
- (R)-(-)-4-(2,3-Epoxypropoxy)carbazole
(R)-Carvedilol Preparation Products
(R)-Carvedilol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:95093-99-5)(R)-Carvedilol
Order Number:A1042140
Stock Status:in Stock
Quantity:0.1g/0.25g/1g/5mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):336.0/395.0/522.0/150.0
Email:sales@amadischem.com
(R)-Carvedilol Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
95093-99-5 ((R)-Carvedilol) Related Products
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- 95094-00-1((S)-Carvedilol)
- 72956-35-5(N2-Methyl Carvedilol)
- 72956-09-3(Carvedilol)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95093-99-5)(R)-Carvedilol
Purity:99%/99%/99%/99%
Quantity:0.1g/0.25g/1g/5mg
Price ($):336.0/395.0/522.0/150.0